

# The Chemistry and Biology of Naturally Occurring 1,2-Dithiolanes: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1,2-Dithiolane

Cat. No.: B1197483

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Naturally occurring **1,2-dithiolanes** are a fascinating class of sulfur-containing heterocyclic compounds characterized by a strained five-membered ring containing a disulfide bond. This structural feature imparts unique chemical reactivity and a diverse range of biological activities, making them a subject of intense interest in the fields of chemistry, biology, and medicine. This technical guide provides an in-depth exploration of the chemical and biological properties of prominent naturally occurring **1,2-dithiolanes**, including lipoic acid, asparagusic acid, nereistoxin, and the brugierols.

## Chemical Properties

The **1,2-dithiolane** ring is characterized by a low dihedral angle of the C-S-S-C bond (typically less than 35°), which results in significant ring strain.<sup>[1]</sup> This strain is a key determinant of their chemical reactivity, particularly their redox properties and susceptibility to ring-opening reactions.

## Physicochemical Properties

The following table summarizes key physicochemical properties of prominent naturally occurring **1,2-dithiolanes**.

| Compound         | Molecular Formula                                            | Molar Mass (g/mol) | Melting Point (°C)         | Boiling Point (°C)         | Appearance                 | Solubility                                                           |
|------------------|--------------------------------------------------------------|--------------------|----------------------------|----------------------------|----------------------------|----------------------------------------------------------------------|
| Lipoic Acid      | C <sub>8</sub> H <sub>14</sub> O <sub>2</sub> S <sub>2</sub> | 206.33             | 60-62                      | >286 (at 1.013 hPa)        | Yellow crystalline solid   | 0.87 g/L in water at 22°C; Soluble in ethanol (50 mg/mL)[1][2][3][4] |
| Asparagusic Acid | C <sub>4</sub> H <sub>6</sub> O <sub>2</sub> S <sub>2</sub>  | 150.21             | 75.7-76.5                  | 323.9 (at 760 mmHg)        | Colorless solid            | Data not readily available                                           |
| Nereistoxin      | C <sub>5</sub> H <sub>11</sub> NS <sub>2</sub>               | 149.28             | 177.2                      | 215                        | Data not readily available | 0.01 M in water[5][6][7][8]                                          |
| Brugierol        | C <sub>3</sub> H <sub>6</sub> OS <sub>2</sub>                | 122.21             | Data not readily available                                           |
| Isobrugierol     | C <sub>3</sub> H <sub>6</sub> OS <sub>2</sub>                | 122.21             | Data not readily available                                           |

## Redox Properties

The disulfide bond in the **1,2-dithiolane** ring can be reversibly reduced to two thiol groups. The redox potential of this couple is a critical parameter for understanding their biological function, particularly their role as antioxidants.

| 1,2-Dithiolane | Redox Couple                     | Standard Redox Potential (E°) (V) |
|----------------|----------------------------------|-----------------------------------|
| Lipoic Acid    | Lipoic Acid / Dihydrolipoic Acid | -0.32                             |

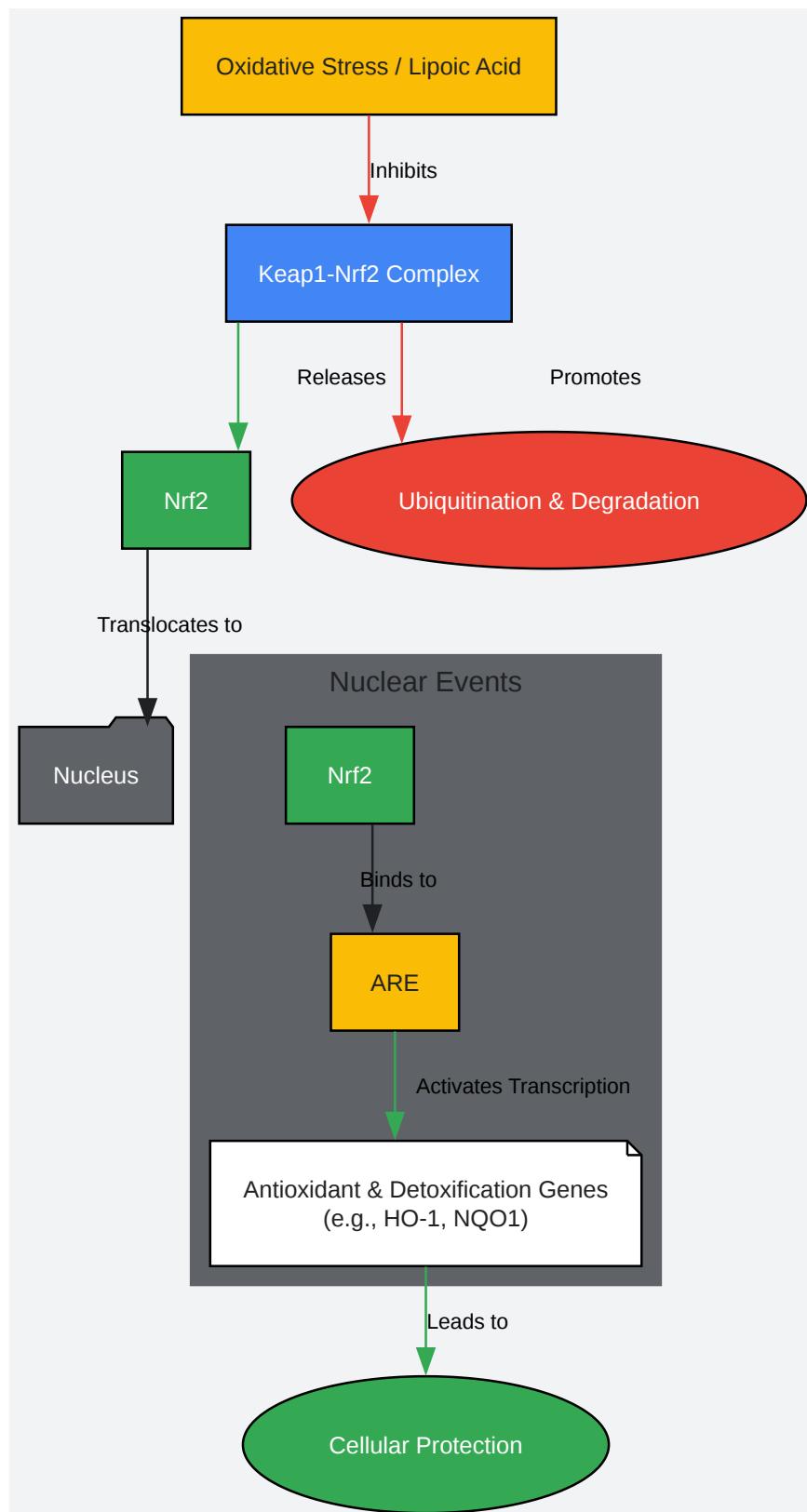
Note: Comprehensive redox potential data for other naturally occurring **1,2-dithiolanes** is not readily available in the literature and would require dedicated electrochemical studies.

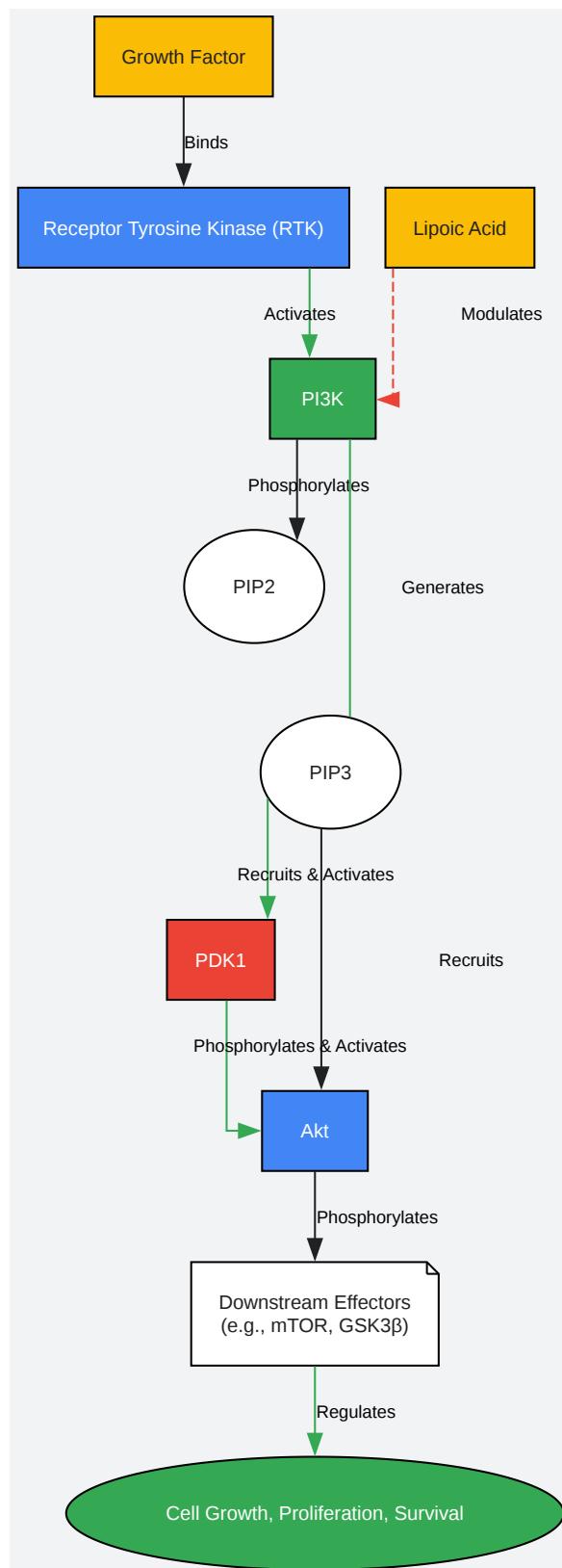
## Spectroscopic Data

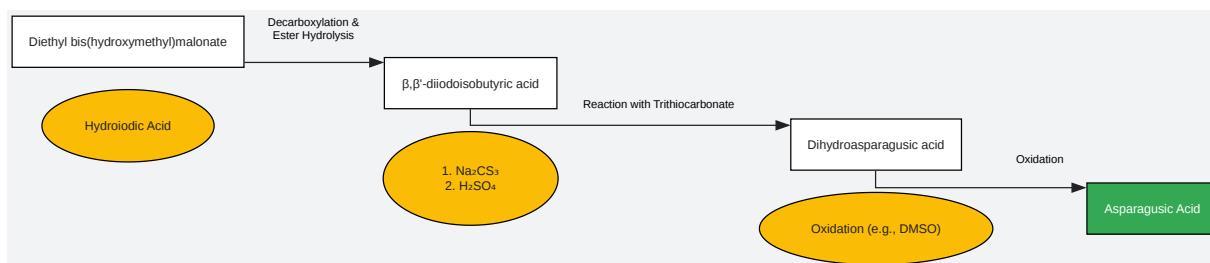
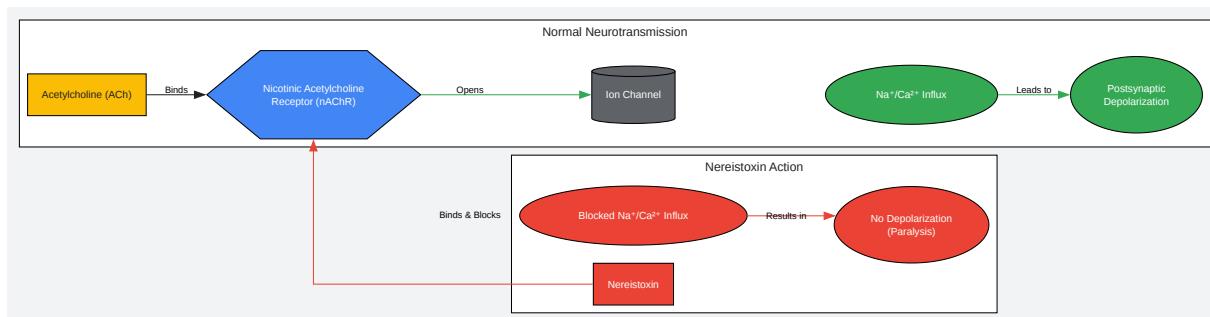
The unique structure of the **1,2-dithiolane** ring gives rise to characteristic spectroscopic signatures.

| Compound               | UV-Vis ( $\lambda_{\text{max}}$ , nm) | $^1\text{H}$ NMR ( $\delta$ , ppm)                                                                  | $^{13}\text{C}$ NMR ( $\delta$ , ppm)                                              | Mass Spectrometry (m/z)                                                                                                                                             |
|------------------------|---------------------------------------|-----------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Lipoic Acid            | ~330                                  | Data available in literature                                                                        | Data available in literature                                                       | [M+H] <sup>+</sup><br>calculated for C <sub>8</sub> H <sub>14</sub> O <sub>2</sub> S <sub>2</sub> :<br>207.0513, found<br>207.0511                                  |
| Asparagusic Acid       | Data not readily available            | (600 MHz,<br>CDCl <sub>3</sub> ) $\delta$ 3.53-<br>3.48 (m, 3H),<br>3.37-3.32 (m,<br>2H)[9]         | (151 MHz,<br>CDCl <sub>3</sub> ) $\delta$ 178.2,<br>50.3, 41.2[9]                  | DART HRMS<br>calcd for C <sub>4</sub> H <sub>7</sub> O <sub>2</sub> S <sub>2</sub><br>[M+H] <sup>+</sup><br>150.9888, found<br>150.9881[9]                          |
| Nereistoxin            | Data not readily available            | (300 MHz, D <sub>2</sub> O)<br>$\delta$ 4.03 (dt, J =<br>12.4, 5.4 Hz,<br>5H), 3.00 (s, 6H)<br>[10] | (75 MHz, CDCl <sub>3</sub> )<br>$\delta$ 64.95 (s),<br>41.86 (s), 39.01<br>(s)[10] | HRMS-ESI:<br>Calcd for C <sub>5</sub> H <sub>11</sub> Cl <sub>2</sub> N,<br>[M+H] <sup>+</sup> :<br>156.0341, found:<br>156.0327 (for<br>hydrochloride<br>salt)[10] |
| Brugierol/Isobrugierol | Data not readily available            | Spectral data available in literature[11]                                                           | Spectral data available in literature[11]                                          | Data available in literature[11]                                                                                                                                    |

## Biological Properties and Signaling Pathways


Naturally occurring **1,2-dithiolanes** exhibit a wide array of biological activities, ranging from essential metabolic roles to potent toxicity.


### Lipoic Acid: A Key Antioxidant and Metabolic Cofactor



Alpha-lipoic acid (LA) is perhaps the most well-studied **1,2-dithiolane**. It serves as an essential cofactor for mitochondrial dehydrogenase complexes, such as pyruvate dehydrogenase and  $\alpha$ -ketoglutarate dehydrogenase.<sup>[1]</sup> Beyond its metabolic role, LA and its reduced form, dihydrolipoic acid (DHLA), are potent antioxidants.

Signaling Pathways Modulated by Lipoic Acid:

- Nrf2/ARE Pathway: Lipoic acid can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.<sup>[10][12][13][14]</sup> Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or electrophiles like lipoic acid, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes.







[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. echemi.com [echemi.com]
- 6. Cas 1631-58-9, Nereistoxin | lookchem [lookchem.com]
- 7. Nereistoxin | C5H11NS2 | CID 15402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Nereistoxin - Wikipedia [en.wikipedia.org]
- 9. Chemical Constituents and Biological Activities of *Bruguiera* Genus and Its Endophytes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alpha lipoic acid exerts antioxidant effect via Nrf2/HO-1 pathway activation and suppresses hepatic stellate cells activation induced by methotrexate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12.  $\alpha$ -Lipoic Acid Inhibits IL-8 Expression by Activating Nrf2 Signaling in *Helicobacter pylori*-infected Gastric Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Essential role of Nrf2 in the protective effect of lipoic acid against lipoapoptosis in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Chemistry and Biology of Naturally Occurring 1,2-Dithiolanes: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1197483#chemical-and-biological-properties-of-naturally-occurring-1-2-dithiolanes>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)